Riboflavin binding protein from chicken egg white is a crucial protein that plays a significant role in the transport and metabolism of riboflavin, also known as vitamin B2. This protein is primarily found in the egg white of chickens and is essential for the development of avian embryos, facilitating the transfer of riboflavin to the developing chick. Riboflavin binding proteins are classified as a type of lipocalin, which are proteins known for their ability to bind small hydrophobic molecules.
Riboflavin binding protein is sourced from chicken egg white, where it constitutes a significant portion of the protein content. It belongs to the broader category of riboflavin binding proteins, which are part of the lipocalin superfamily. This classification is based on its structural features and functional properties, particularly its ability to bind riboflavin and other related compounds.
The synthesis of riboflavin binding protein typically involves extraction from chicken egg white followed by purification processes. Common methods include:
The purification process can be monitored using spectroscopic methods such as circular dichroism and fluorescence spectroscopy. These techniques help in determining the concentration of both holo (bound to riboflavin) and apo (unbound) forms of the protein, ensuring that the extraction is efficient and effective .
The crystal structure of riboflavin binding protein has been elucidated at a resolution of 2.5 Å. It features a ligand-binding domain characterized by a unique phosphorylated motif and extensive disulfide bridge cross-linking, which stabilizes its structure. The ligand-binding domain allows for specific interaction with riboflavin, positioning its isoalloxazine ring between aromatic side chains of tyrosine and tryptophan residues .
The molecular formula for riboflavin binding protein is C17H20N4O6, with a molecular weight of approximately 356.37 g/mol. The structural arrangement includes two alpha helices flanking a flexible phosphorylated region crucial for its function in vitamin uptake .
Riboflavin binding protein undergoes specific interactions with riboflavin that can be described as reversible binding reactions. The binding affinity can be influenced by factors such as pH, temperature, and ionic strength. The interaction modifies the spectral properties of both the protein and riboflavin, which can be quantitatively analyzed through fluorescence spectroscopy .
The kinetics of riboflavin binding can be studied using various methods, including:
The mechanism by which riboflavin binding protein facilitates vitamin uptake involves several steps:
This process is critical for embryonic development, ensuring that adequate levels of riboflavin are available for cellular functions .
Riboflavin binding protein has several scientific applications:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 5115-19-5
CAS No.:
CAS No.: 1239908-48-5